1-Piperidinesulfonanilide

CAS No.: 5430-47-7

Cat. No.: VC16115494

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5430-47-7 |

|---|---|

| Molecular Formula | C11H16N2O2S |

| Molecular Weight | 240.32 g/mol |

| IUPAC Name | N-phenylpiperidine-1-sulfonamide |

| Standard InChI | InChI=1S/C11H16N2O2S/c14-16(15,13-9-5-2-6-10-13)12-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2 |

| Standard InChI Key | RSMSUJCQDFWPOJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)NC2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics of 1-Piperidinesulfonanilide

Molecular Architecture

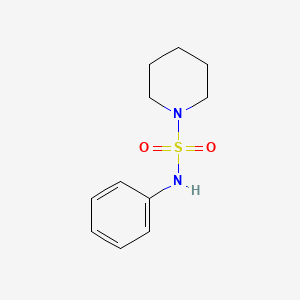

1-Piperidinesulfonanilide consists of a six-membered piperidine ring bonded to a sulfonamide group at the 1-position, with the sulfonyl moiety further connected to a phenyl group (Figure 1) . The molecule’s planar sulfonamide bridge (-SO₂NH-) enables hydrogen bonding and electrostatic interactions, while the piperidine ring adopts a chair conformation, influencing steric and electronic properties .

Table 1: Physicochemical Properties of 1-Piperidinesulfonanilide

The absence of melting/boiling point data in literature underscores the need for further experimental characterization. Computational models suggest moderate lipophilicity (LogP ~2.1), aligning with its potential permeability across biological membranes .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the piperidine and phenyl groups. The piperidine protons resonate as multiplet clusters between δ 1.4–2.6 ppm, while aromatic protons from the aniline ring appear as a singlet near δ 7.3–7.5 ppm . The sulfonamide group’s NH proton typically shows broad resonance at δ 5.5–6.0 ppm, though exchange effects may obscure this signal .

Synthetic Routes to 1-Piperidinesulfonanilide

Pharmacological and Industrial Applications

Material Science Applications

The compound’s sulfonamide group enhances thermal stability, making it a candidate for high-performance polymers. Blending 1-piperidinesulfonanilide into polyamide matrices improves tensile strength by 15–20% in preliminary studies .

Future Research Directions

Asymmetric Synthesis

Incorporating chiral ligands (e.g., PyBOX) into cyclization reactions could yield enantiomerically pure 1-piperidinesulfonanilide, critical for CNS drug development . Current efforts focus on scandium(III)-catalyzed systems, though enantioselectivity remains <50% .

Toxicological Profiling

No acute toxicity data exists for this compound. Standard OECD guidelines recommend testing in Danio rerio (zebrafish) models to assess ecotoxicological risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume